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Introduction

The fixed-dose combination of prolonged-release (PR) oxycodone and naloxone is formulated
to provide effective analgesia for severe chronic pain while mitigating opioid-induced
constipation (OIC), a common and often debilitating side effect of opioid therapy.[1][2]
Oxycodone, a potent p-opioid receptor agonist, is responsible for the analgesic effect.[3][4]
Naloxone, a competitive opioid receptor antagonist, is included to counteract the local effects of
oxycodone on opioid receptors in the gastrointestinal tract.[3][4]

The key to this formulation's dual action lies in the distinct pharmacokinetic profiles of the two
components when administered orally. Oxycodone is well-absorbed and systemically available
to exert its analgesic effects on the central nervous system (CNS).[3][4] In contrast, oral
naloxone undergoes extensive first-pass metabolism in the liver, resulting in very low systemic
bioavailability.[3][4][5][6] This allows naloxone to act locally as an antagonist in the gut,
preventing or reducing constipation, without significantly reversing the central analgesic effects
of oxycodone.[1][3][4] This guide provides a detailed overview of the pharmacokinetics of
prolonged-release oxycodone/naloxone, supported by quantitative data, experimental
methodologies, and visual diagrams.

Pharmacokinetics of Oxycodone and Naloxone
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The pharmacokinetic properties of the fixed-dose combination are comparable to those of

oxycodone PR and naloxone PR administered as separate formulations.[7]

Oxycodone

Absorption and Bioavailability: Orally administered oxycodone has a high absolute
bioavailability, reaching up to 87%.[3][4] The prolonged-release formulation is designed to
provide a slower rate of absorption compared to immediate-release formulations. Following
administration of the PR tablets, peak plasma concentrations (Cmax) are typically reached
within 2 to 3.5 hours.[3][8] Dose proportionality for Cmax and the extent of absorption (AUC)
has been established for various tablet strengths.[9]

Effect of Food: The presence of a high-fat meal can nominally increase the Cmax and
bioavailability of oxycodone from the PR formulation, but this effect is not considered
clinically relevant.[9] Therefore, the tablets can be taken with or without food.[9]

Distribution: After absorption, oxycodone is widely distributed throughout the body and
effectively crosses the blood-brain barrier to produce analgesia.[3] Its parent form is
considered the primary contributor to the analgesic effect, as its metabolites are found in low
concentrations in the brain.[3][4]

Metabolism: Oxycodone is metabolized in the liver, primarily by the cytochrome P450 (CYP)
enzyme system. It is N-demethylated to noroxycodone (mainly by CYP3A4) and O-
demethylated to the potent opioid oxymorphone (mainly by CYP2D6).

Elimination: Oxycodone and its metabolites are primarily excreted in the urine.[10] The
elimination half-life (t%2) of oxycodone from the PR formulation is approximately 4 to 6 hours.

[4]

Naloxone

o Absorption and Bioavailability: When taken orally, naloxone is subject to significant first-pass

metabolism.[9] This results in a very low absolute oral bioavailability of less than 3%.[3][4][9]
Studies have shown the mean absolute bioavailability to be < 2% for oral doses ranging from
5 mg to 120 mg.[6][11] This poor systemic availability is crucial for the drug's mechanism of
action, as it minimizes the antagonism of oxycodone's central analgesic effects.[1]
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o Metabolism: Naloxone is extensively metabolized in the liver, with its primary metabolite

being naloxone-3-glucuronide.[3][4] Due to the low bioavailability of the parent drug, this

metabolite is the main form found in systemic circulation.[3]

o Elimination: The elimination half-life of naloxone is reported to be between 4 and 17 hours.[4]

Quantitative Pharmacokinetic Data

The following tables summarize the pharmacokinetic parameters of oxycodone and total

naloxone (naloxone and its main metabolite, naloxone-3-glucuronide) from a single-dose

bioequivalence study in healthy Chinese subjects under fasting and fed conditions.

Table 1: Pharmacokinetic Parameters of Oxycodone (40 mg dose) in Healthy Subjects[3][8]

Formulati

Cmax

AUCO-t

AUCO0-

Condition Tmax (h) t'% (h)
on (ng/mL) (hng/mL) (hng/mL)
Brand-

Fasting 675+129 2.00 664 + 146 667 + 147 5.58 + 1.57
name

Generic 70.3+15.6 2.00 652 + 136 654 + 137 5.51+1.63
Brand-

Fed 71.2+10.2 2.50 697 +171 699 + 173 540+1.34
name

Generic 82.3+17.1 3.50 696 = 154 698 + 155 5.37+1.32

Data are presented as mean + standard deviation for Cmax, AUC, and t%2, and as median for

Tmax.

Table 2: Pharmacokinetic Parameters of Total Naloxone (20 mg dose) in Healthy Subjects[3][8]
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o Formulati Cmax AUCO0-t AUCO0-o
Condition Tmax (h) t% (h)
on (ng/mL) (hng/mL) (hng/mL)
) Brand-
Fasting 89.3+£20.6 1.00 547 + 104 552 + 104 6.59 +£1.77
name
Generic 85.6+23.4 1.00 538 + 131 543 + 133 6.00 +1.88
Brand-
Fed 62.0+18.4 2.00 528 + 135 532 + 137 7.81+2.74
name
Generic 63.6+19.5 2.50 522 + 129 527 £ 130 7.65+2.45

Total naloxone refers to naloxone and its main metabolite, naloxone-33-D-glucuronide. Data

are presented as mean + standard deviation for Cmax, AUC, and t%2, and as median for Tmax.

Pharmacokinetics in Special Populations

Renal Impairment: In patients with end-stage renal disease (ESRD), plasma concentrations
of both oxycodone and naloxone are elevated.[12][13] Haemodialysis can remove
approximately 10% of an administered oxycodone dose.[14][15] The elimination half-life of
oxycodone is significantly shorter during a 4-hour haemodialysis period (3.9 h) compared to
periods without haemodialysis (5.7 h).[14][15] Despite this, studies suggest that oxycodone
can be used at usual doses in patients requiring dialysis due to its relatively short half-life
and the absence of unconjugated active metabolites.[14][15]

Hepatic Impairment: Plasma concentrations of both oxycodone and naloxone are also
elevated in patients with hepatic impairment, with naloxone concentrations being affected to
a greater extent.[9][12] Caution is advised when administering the combination to patients
with mild hepatic impairment, and it is contraindicated in those with moderate to severe
hepatic impairment.[9]

Geriatric Patients: As with many medications, dose selection for elderly patients should be
cautious, typically starting at the lower end of the dosing range to account for a higher
likelihood of decreased hepatic, renal, or cardiac function.[12]

Experimental Protocols
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The following provides a detailed methodology for a representative single-dose, open-label,

randomized, two-period crossover bioequivalence study.

Study Design

Objective: To compare the pharmacokinetic profiles, bioavailability, and safety of a generic
and a brand-name formulation of oxycodone/naloxone PR 40 mg/20 mg tablets.

Design: The study was divided into two separate trials: one under fasting conditions and one
under fed conditions. Both were open-label, randomized, single-dose, two-period crossover
studies.[3]

Phases: Each trial consisted of a screening period, two treatment periods separated by a 7-
day washout period, and a follow-up visit.[3]

Subject Population

Participants: Healthy adult male and female subjects.[7] For the described study, 36 healthy
Chinese subjects were enrolled for each trial (fasting and fed).[3][4]

Inclusion Criteria: Typical criteria include age (e.g., 18-45 years), body mass index (BMI)
within a specified range, and good health as determined by medical history, physical
examinations, and laboratory tests.

Exclusion Criteria: Common exclusions include pregnancy or lactation, history of allergies to
the study drugs, significant medical conditions (especially gastrointestinal, cardiovascular,
hepatic, or renal), history of substance abuse, and use of other medications that could
interfere with the study drugs.[3][4]

Dosing and Administration

Fasting Study: Subjects fasted for at least 10 hours before and 4 hours after drug
administration.[3]

Fed Study: Subjects consumed a standardized high-fat, high-calorie breakfast 30 minutes
before drug administration.[3]
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» Drug Administration: Subjects received a single oral dose of either the generic or brand-
name oxycodone/naloxone PR 40 mg/20 mg tablet with water.

» Naltrexone Blockade: To block the pharmacological effects of oxycodone and reduce
adverse events in healthy volunteers, an opioid antagonist like naltrexone may be
administered before and after the study drug.[3]

Pharmacokinetic Blood Sampling

e Schedule: Venous blood samples were collected in tubes containing an anticoagulant (e.g.,
K2EDTA) at pre-dose (0 hours) and at multiple time points post-dose (e.g., 0.5, 1, 1.5, 2, 2.5,
3,35,4,5,6,8, 10, 12, 16, 24, 36, and 48 hours).[3]

e Processing: Plasma was separated by centrifugation and stored frozen (e.g., at -70°C) until
analysis.

Analytical Methods

e Technique: Plasma concentrations of oxycodone, naloxone, and naloxone-3-glucuronide
were determined using a validated liquid chromatography-tandem mass spectrometry (LC-
MS/MS) method.[14][15]

e Quantification: Due to the very low plasma concentrations of naloxone, its main metabolite
(naloxone-3-glucuronide) is often measured, and the results are reported as "total naloxone".

[3]

» Validation: The analytical method was validated according to regulatory guidelines, with
linear ranges established for each analyte (e.g., 0.1-100 ng/mL for oxycodone and 0.2—-200
ng/mL for total naloxone).[4] Precision and accuracy were confirmed to be within acceptable
limits.[4]

Mandatory Visualizations
Signaling and Mechanism of Action
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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